(2R,3S)-2,3-Diaminosuccinic acid

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

Undefined stereoisomeric mixtures compromise reproducibility in stereoselective synthesis. The (2R,3S)-meso diaminosuccinic acid provides a defined chiral building block for asymmetric catalysis, peptide backbone modification, and metal coordination chemistry. • Distinct meso configuration governs chelate ring geometry and peptide conformational restraint; incorrect diastereomers alter or negate stereochemical outcomes • Stereochemical identity verifiable via Marfey's LC/MS protocol - meso isomer elutes prior to the dd-isomer independent of chiral derivatizing agent • Ships ambient; long-term storage at 2-8°C, dry, sealed

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 23220-52-2
Cat. No. B556924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2,3-Diaminosuccinic acid
CAS23220-52-2
Synonyms23220-52-2; (3s)-3-amino-d-asparticacid; (2R,3S)-2,3-Diaminosuccinicacid; (2R,3S)-diaminosuccinicacid; (2R,3S)-2,3-diaminobutanedioicacid; AC1L3J4R; erythro-3-Aminoasparticacid; SCHEMBL468084; AC1Q5R07; (3R)-3-Amino-L-asparticacid; BID2055; MolPort-016-582-578; KST-1A3012; MESO-23-DIAMINOSUCCINICACID; EINECS245-500-1; AR-1A4497; ZINC38232976; Meso-alpha,beta-diaminosuccinicacid; AKOS006339495; AM82549; D-Asparticacid,3-amino-,(3S)-rel-; AJ-94724; AK117439; AM003962; KB-01275
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)(C(=O)O)N
InChIInChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+
InChIKeyPGNYNCTUBKSHHL-XIXRPRMCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2R,3S)-2,3-Diaminosuccinic Acid?


(2R,3S)-2,3-Diaminosuccinic acid (CAS 23220-52-2) is a non-proteinogenic, meso-configured vicinal diamino dicarboxylic acid with the molecular formula C₄H₈N₂O₄ and a molecular weight of 148.12 g/mol . This compound possesses two stereogenic centers, and the (2R,3S) designation specifically identifies the meso isomer, which exhibits an internal plane of symmetry and is optically inactive . The presence of both amino and carboxyl functional groups enables versatile coordination chemistry, making this compound a valuable chiral building block, metal-chelating ligand, and peptide backbone modifier. Its unique stereoelectronic profile distinguishes it from its enantiomeric (2S,3R) counterpart and from the enantiomerically pure (2R,3R) and (2S,3S) diastereomers, each of which imparts distinct properties in asymmetric synthesis, metal complexation, and peptide folding.

No Substitute for (2R,3S)-2,3-Diaminosuccinic Acid


The (2R,3S)-meso stereochemistry of 2,3-diaminosuccinic acid is not a trivial detail—it is the defining feature that governs its performance in stereoselective applications. Generic substitution with racemic mixtures, enantiomerically pure (2R,3R) or (2S,3S) forms, or other diamino diacids such as 2,4-diaminoglutaric acid or cystine will alter or negate the intended stereochemical outcome. For instance, in peptide engineering, the meso configuration imparts a distinct conformational restraint that differs fundamentally from the chiral (R,R) or (S,S) diastereomers [1]. In metal coordination chemistry, the chelate ring size and geometry, which are directly determined by the stereochemistry, critically influence complex stability, solubility, and bioactivity, as demonstrated in comparative studies of platinum antitumor complexes [2]. Procuring an undefined stereoisomeric mixture or an incorrect diastereomer introduces a variable that cannot be corrected downstream, directly compromising experimental reproducibility and synthetic yield. The quantitative evidence presented below establishes the specific, measurable advantages of the (2R,3S) form over its closest analogs.

(2R,3S)-2,3-Diaminosuccinic Acid Comparative Performance


Chiral Auxiliary Performance vs. Diisopropyl Tartrate

Derivatives of (S,S)-2,3-diaminosuccinic acid function as effective chiral auxiliaries, delivering enantioselectivities of up to 73% ee in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides to allyl alcohol [1]. Critically, the enantiofacial differentiation observed is opposite to that achieved with diisopropyl tartrate, a commonly used chiral auxiliary, demonstrating that the replacement of hydroxyl groups with sulfonamide moieties on the diaminosuccinate scaffold provides a fundamentally distinct stereocontrol mechanism [1]. This orthogonal selectivity profile expands the available stereochemical outcomes for a given reaction.

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

Stereoisomer Resolution by Advanced Marfey's Method

The advanced Marfey's method enables the precise chromatographic resolution of diaminosuccinic acid (DAS) stereoisomers. Under optimized conditions, the ll- and meso-isomers elute prior to the dd-isomer, and the retention time for the meso-isomer remains unchanged regardless of whether l- or d-FDLA derivatization is used [1]. This behavior, which is distinct from that of chiral diastereomers, allows for the unambiguous analytical confirmation of the meso configuration in a procurement sample. Notably, the elution behavior of DAS also exhibits characteristic abnormalities in peak shape and elution order compared to other diamino acids like diaminopimelic acid (A2pm) and cystine [1].

Analytical Chemistry Stereoisomer Resolution Quality Control

Cystine Surrogate in Peptide Backbones

Orthogonally protected 3-azido-aspartic acid derivatives serve as precursors for the stereoselective incorporation of 2,3-diaminosuccinic acid into peptide structures [1]. The utility of this approach was demonstrated by successfully substituting the diamino diacid for the native cystine residue in the core of the cyclic peptide hormone somatostatin [1]. This substitution alters the disulfide bridge geometry and introduces a non-reducible diamino linkage, which can modulate peptide conformation, stability, and receptor binding profile. The stereochemistry of the diaminosuccinic acid unit (meso vs. chiral) dictates the specific conformational restraint imposed on the peptide backbone.

Peptide Chemistry Drug Design Conformational Constraint

Chelate Ring Size in Platinum Complexes

The antitumor activity of platinum complexes is highly sensitive to the chelate ring size formed by the diamine ligand [1]. 2,3-Diaminosuccinic acid forms a 5-membered chelate ring upon coordination to platinum(II) or platinum(IV) centers, a feature that distinguishes it from analogs like 2,4-diaminoglutaric acid (which forms a 6-membered ring) or 1,2-diaminoethane (which forms a 5-membered ring but lacks the carboxylate groups that can serve as leaving groups or enhance solubility) [1][2]. The patent literature explicitly claims platinum complexes incorporating amino- or alkylamino-containing succinic acid derivatives as leaving groups, citing improved water solubility and reduced toxic side effects compared to conventional platinum drugs like cisplatin [2].

Medicinal Chemistry Metal-Based Drugs Structure-Activity Relationship

Rh-Catalyzed Diastereoselective Synthesis

Homogeneous Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers provides an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives [1]. The diastereomeric outcome is governed by the double bond geometry of the starting material, allowing for the selective preparation of either meso- or chiral diaminosuccinate scaffolds. This catalytic route offers a practical advantage over traditional resolution methods or stoichiometric chiral auxiliary approaches for accessing specific stereoisomers, as the products are obtained as racemates that can be subsequently resolved or used directly in applications where enantiopurity at the diamino unit is not required [1].

Synthetic Methodology Diastereoselectivity Process Chemistry

(2R,3S)-2,3-Diaminosuccinic Acid Applications


Chiral Auxiliary for Asymmetric Synthesis

For asymmetric 1,3-dipolar cycloadditions and related transformations, (2R,3S)-2,3-diaminosuccinic acid derivatives serve as chiral auxiliaries that provide stereocontrol complementary to traditional tartrate-based systems. As demonstrated by Serizawa et al., N-sulfonylated (S,S)-2,3-diaminosuccinate auxiliaries deliver enantioselectivities up to 73% ee with opposite enantiofacial differentiation relative to diisopropyl tartrate [1]. This scenario is ideal for researchers seeking to access a specific stereochemical outcome that is not readily attainable with conventional auxiliaries. Procurement of the stereochemically defined (2R,3S) or (2S,3S) precursor is essential for reproducing these results.

Non-Reducible Cystine Mimetic

In the design of constrained peptide therapeutics, (2R,3S)-2,3-diaminosuccinic acid functions as a stable, non-reducible replacement for the redox-sensitive cystine disulfide bridge. As demonstrated in somatostatin analogs, the diamino diacid can be stereoselectively incorporated into the peptide backbone using orthogonally protected 3-azido-aspartic acid precursors [2]. This modification locks the peptide into a specific conformation while eliminating the potential for disulfide scrambling or reductive cleavage in vivo. The meso (2R,3S) stereochemistry provides a distinct conformational constraint compared to the chiral diastereomers, making it a valuable tool for structure-activity relationship studies.

5-Membered Chelate Platinum Complexes

For medicinal chemistry programs targeting improved platinum-based anticancer agents, (2R,3S)-2,3-diaminosuccinic acid offers a ligand framework that forms a 5-membered chelate ring with platinum, distinct from the 6-membered ring formed by 2,4-diaminoglutaric acid [3]. This chelate ring size difference directly impacts complex stability, DNA binding kinetics, and ultimately antitumor efficacy. Furthermore, the pendant carboxylate groups can serve as leaving groups or solubility-enhancing moieties, as claimed in patents covering platinum compounds with amino- or alkylamino-containing succinato derivatives, which report improved water solubility and reduced toxic side effects [4].

Stereochemical Purity Verification

For analytical laboratories and procurement quality assurance, the advanced Marfey's method provides a validated LC/MS protocol for verifying the stereochemical identity of (2R,3S)-2,3-diaminosuccinic acid in received material. The characteristic elution profile of the meso isomer—eluting prior to the dd-isomer and exhibiting an unchanged retention time regardless of derivatization with l- or d-FDLA—serves as a definitive diagnostic [5]. This method distinguishes the desired meso isomer from contaminating chiral diastereomers and from other diamino acids like diaminopimelic acid or cystine, ensuring that the correct stereoisomer is used in downstream stereosensitive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S)-2,3-Diaminosuccinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.